The Aromatic Seven-Membered Ring: A Technical History of Tropolone's Discovery and Synthesis
The Aromatic Seven-Membered Ring: A Technical History of Tropolone's Discovery and Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the conceptualization and chemical realization of the tropolone core.
This technical guide charts the fascinating history of tropolone, from its theoretical inception as a novel aromatic system to the development of robust synthetic methodologies. We explore the key scientific milestones, provide detailed experimental protocols for seminal syntheses, and present quantitative data to compare the evolution of synthetic efficiency. This document serves as a comprehensive resource, illuminating the ingenuity that brought this unique non-benzenoid aromatic compound from natural curiosity to a valuable scaffold in medicinal chemistry.
Discovery and Structural Elucidation: A New Class of Aromaticity
The story of tropolone is a prime example of theoretical chemistry predicting and later confirming a novel molecular structure. The journey began in the mid-20th century, challenging the then-conventional understanding of aromaticity, which was largely confined to six-membered benzene derivatives.
Early Isolations of Tropolonoids
The first encounters with what would later be identified as tropolone derivatives occurred in the 1930s and 1940s.
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1936: Japanese chemist Tetsuo Nozoe isolated a compound with unusual properties from the essential oil of the Taiwanese Hinoki tree (Chamaecyparis taiwanensis), which he named "hinokitiol."[1]
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1942: An "unidentifiable" aromatic compound, named stipitatic acid, was isolated from the fungus Penicillium stipitatum (now Talaromyces stipitatus).[2]
These natural products displayed intriguing properties, including acidity and stability, that were inconsistent with known structures.
The Dewar Postulate: A Revolutionary Concept
In 1945, Michael J. S. Dewar, while working on the structure of stipitatic acid, made a groundbreaking theoretical proposal.[3][4] He suggested that the compound contained a seven-membered, planar, conjugated ring system that exhibited aromatic character. This was a radical departure from the established Hückel's rule for benzene-like aromaticity. Dewar's proposed "tropolone" ring, a 2-hydroxy-2,4,6-cycloheptatrien-1-one, possessed a stable, delocalized 6-π-electron system analogous to benzene, which accounted for its unique chemical properties.[4][5] The structure of colchicine, another enigmatic natural product, was also successfully explained using this model.[6] By 1950, Nozoe, after years of meticulous work, definitively confirmed the tropolone structure for hinokitiol, solidifying Dewar's hypothesis.[3]
Evolution of Tropolone Synthesis
The confirmation of the tropolone structure ignited a flurry of activity aimed at its chemical synthesis. Early methods were often low-yielding but foundational, paving the way for more efficient and versatile modern strategies.
Early Synthetic Approaches
The initial syntheses focused on constructing the seven-membered ring and then introducing the requisite unsaturation and oxidation.
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Permanganate Oxidation (Doering and Knox, 1950): One of the first successful syntheses involved the direct oxidation of cycloheptatriene using alkaline potassium permanganate. While a landmark achievement, this method suffered from very low yields due to over-oxidation.[3]
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Bromination-Elimination (Cook et al., 1951): A more widely adopted early method started with cycloheptanone. The process involved exhaustive bromination to create polybrominated intermediates, followed by dehydrobromination to form the unsaturated tropolone ring. Subsequent hydrogenolysis could then be used to remove excess bromine atoms.[6]
The Advent of Cycloaddition Strategies
The development of cycloaddition reactions provided a more controlled and efficient means of constructing the tropolone skeleton. The most significant breakthrough in this era was the use of a [2+2] cycloaddition.
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Dichloroketene-Cyclopentadiene [2+2] Cycloaddition (Stevens et al., 1965): This method has become one of the most practical and scalable routes to tropolone.[7] It involves the in situ generation of dichloroketene from dichloroacetyl chloride, which undergoes a [2+2] cycloaddition with cyclopentadiene to form a bicyclo[3.2.0]heptenone intermediate. This adduct then undergoes a fascinating rearrangement and hydrolysis under basic conditions to yield tropolone. The mechanism is believed to proceed through an oxyallyl cation intermediate, followed by a Grob-type fragmentation.[8]
Modern Synthetic Methods
Contemporary methods continue to refine the synthesis of tropolones, with a focus on efficiency, regioselectivity, and the synthesis of complex, polyoxygenated derivatives.
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[5+2] Cycloadditions: The reaction of oxidopyrylium ions with alkynes or alkenes has emerged as a powerful tool for constructing highly substituted tropolone rings, proving particularly valuable in the synthesis of complex natural products.[6]
Quantitative Comparison of Key Syntheses
The evolution of synthetic efficiency is best illustrated by comparing the yields of different historical methods.
| Method | Key Precursors | General Conditions | Overall Yield | Reference |
| Permanganate Oxidation | Cycloheptatriene, KMnO₄ | Alkaline aqueous solution | Low (<5%) | [3] |
| Bromination-Elimination | Cycloheptanone, Bromine, Base | Halogenation followed by high-temperature elimination | Variable, generally low | [6] |
| [2+2] Cycloaddition | Cyclopentadiene, Dichloroacetyl Chloride | 1. Reflux in pentane with triethylamine2. Reflux in acetic acid with NaOH | ~75% (purified) | [7] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for two key historical syntheses.
Protocol 1: Synthesis via Bromination-Elimination (Generalized)
This protocol is a generalized representation of the early methods developed by Cook and others.[6]
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Bromination: Cycloheptanone is dissolved in a suitable solvent (e.g., glacial acetic acid). Multiple equivalents of molecular bromine (Br₂) are added portion-wise, often with heating, to facilitate polybromination. The reaction is monitored until the starting material is consumed.
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Dehydrobromination: The crude polybrominated intermediate is isolated and subjected to high-temperature elimination conditions. This is typically achieved by refluxing in a high-boiling solvent with a base (e.g., pyridine or lutidine) to induce elimination of HBr and form the aromatic tropolone ring.
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Purification: The resulting mixture contains brominated tropolones. The desired unsubstituted tropolone can be obtained via catalytic hydrogenolysis (e.g., H₂ gas, Pd/C catalyst) to remove the bromine atoms, followed by purification by crystallization or distillation.
Protocol 2: Synthesis via [2+2] Cycloaddition of Dichloroketene
This protocol is adapted directly from the highly reliable procedure published in Organic Syntheses.[7]
Step A: Synthesis of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
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A 2-L, three-necked, round-bottomed flask is fitted with an addition funnel, a reflux condenser, and a mechanical stirrer. The flask is charged with dichloroacetyl chloride (100 g, 0.678 mol), cyclopentadiene (170 mL, 2 mol), and pentane (700 mL).
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The solution is heated to reflux under a nitrogen atmosphere with rapid stirring.
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A solution of triethylamine (70.8 g, 0.701 mol) in pentane (300 mL) is added dropwise from the addition funnel over a period of 4 hours.
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After the addition is complete, the cream-colored mixture is refluxed for an additional 2 hours.
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Distilled water (250 mL) is added to dissolve the triethylamine hydrochloride precipitate. The layers are separated. The aqueous layer is extracted twice with 100-mL portions of pentane.
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The combined organic layers are dried, and the solvent is removed by distillation.
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The resulting viscous liquid is fractionally distilled under reduced pressure to yield 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one as a colorless liquid (101–102 g).
Step B: Synthesis of Tropolone
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A 1-L, three-necked flask equipped with a mechanical stirrer and reflux condenser is charged with glacial acetic acid (500 mL) and sodium hydroxide pellets (100 g) are added cautiously.
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Once the pellets have dissolved, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one (100 g, 0.565 mol) is added, and the solution is refluxed under nitrogen for 8 hours.
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The mixture is cooled and acidified to pH ~1 with concentrated hydrochloric acid.
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Benzene (1 L) is added, the mixture is filtered, and the phases of the filtrate are separated.
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The aqueous phase is continuously extracted with the benzene phase for 13 hours.
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Benzene and acetic acid are removed by distillation under reduced pressure.
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Tropolone is distilled at 60 °C (0.1 mm) and collected as a crude yellow solid (66.4 g, 96% crude yield).
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Recrystallization from a dichloromethane/pentane mixture yields pure tropolone as white needles (53 g, 77% purified yield).
References
- 1. Tropolone - Wikipedia [en.wikipedia.org]
- 2. Genetic, molecular, and biochemical basis of fungal tropolone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tropone - Wikipedia [en.wikipedia.org]
- 5. Antiaromaticity Gain Activates Tropone and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
